

HEPES sodium salt molecular weight

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Compound of Interest

Compound Name: HEPES sodium salt

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An In-depth Technical Guide to **HEPES Sodium Salt**

Introduction

HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) sodium salt is a zwitterionic organic chemical buffering agent widely utilized in a vast array of biological and biochemical research applications.^[1] As a "Good's" buffer, it is valued for its ability to maintain a stable pH in physiological ranges, its minimal interaction with metal ions, and its compatibility with various biological systems.^[1] This technical guide provides a comprehensive overview of **HEPES sodium salt**, focusing on its core properties, applications, and relevant experimental protocols for researchers, scientists, and professionals in drug development.

Core Properties of HEPES Sodium Salt

HEPES sodium salt is a white crystalline powder that is highly soluble in water.^{[2][3]} Its key chemical and physical properties are summarized below. The molecular weight and formula are critical for preparing solutions of specific molarity.

| Property | Value | References |
|-------------------|--|------------|
| Molecular Formula | C ₈ H ₁₇ N ₂ NaO ₄ S | [2][4][5] |
| Molecular Weight | 260.29 g/mol (also cited as 260.3 g/mol or 260.30 g/mol) | [2][4][6] |
| CAS Number | 75277-39-3 | [2][4] |
| pKa (at 20-25°C) | ~7.5 | [2] |
| Useful pH Range | 6.8 - 8.2 | [1][7][8] |
| Appearance | White crystalline powder | [2][5][9] |
| Purity | ≥99% | [4][5] |

Key Applications in Research and Drug Development

Due to its favorable characteristics, **HEPES sodium salt** is a preferred buffer in many sensitive biological applications.

Cell and Tissue Culture

HEPES is extensively used to supplement or replace sodium bicarbonate in cell culture media. [8][10] It provides robust pH control, which is crucial for cell viability and reproducible experimental outcomes, especially when cultures are handled outside of a CO₂ incubator. [7][11] Typical concentrations in media range from 10 mM to 25 mM. [8][10][11]

Protein Purification and Stability Studies

The buffer's inert nature, with minimal chelation of divalent cations, makes it ideal for protein purification and enzyme assays. [7][12] The choice of buffer can significantly impact protein stability. [12][13] HEPES is often used in techniques like chromatography, Differential Scanning Fluorimetry (DSF), and Isothermal Titration Calorimetry (ITC) to study protein thermodynamics and binding interactions. [7][12]

Molecular Biology

In molecular biology, HEPES maintains pH stability during various procedures, including DNA/RNA extraction and enzymatic reactions like PCR, thereby preventing nucleic acid degradation and improving reaction efficiency.[7] Its steric hindrance properties also mean it interferes less with DNA and restriction enzyme reactions compared to buffers like Tris.[1]

Electrophoresis

HEPES buffer is utilized in electrophoresis to ensure the correct migration of proteins and nucleic acids by maintaining a stable pH during the process.[7]

Experimental Protocols

Preparation of HEPES-Buffered Cell Culture Medium

This protocol describes how to supplement a standard cell culture medium with HEPES buffer.

Objective: To prepare 1 L of cell culture medium containing a final HEPES concentration of 25 mM.

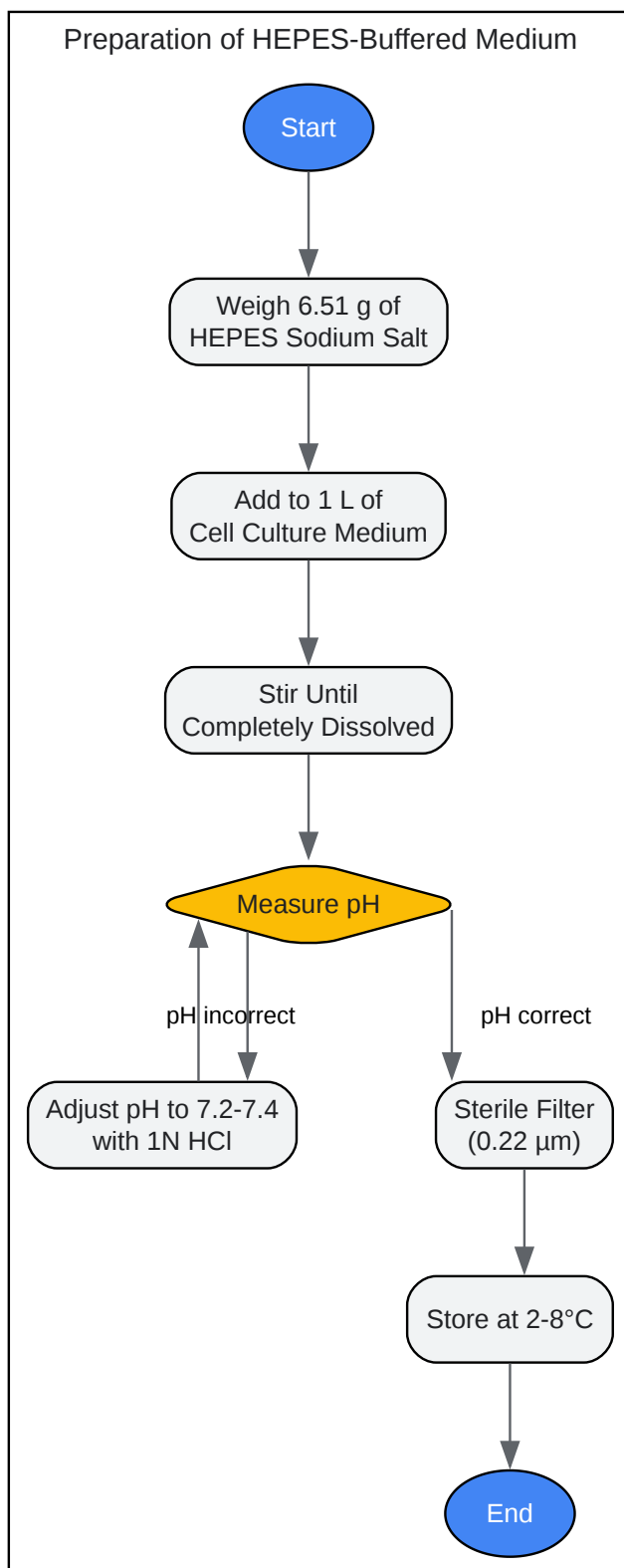
Materials:

- HEPES powder (Free Acid, MW: 238.3 g/mol) or **HEPES Sodium Salt** (MW: 260.29 g/mol)
- 1N NaOH or 1N HCl for pH adjustment
- Cell culture medium (e.g., DMEM)
- Sterile, deionized water
- 0.22 µm sterile filter unit
- Sterile storage bottles

Methodology:

- Direct Addition Method:
 - To 1 L of liquid cell culture medium, add 6.51 g of **HEPES sodium salt** (for a 25 mM final concentration).

- Stir gently until the powder is completely dissolved.
- Check the pH of the medium and, if necessary, adjust to the desired physiological pH (typically 7.2 - 7.4) using sterile 1N HCl. The sodium salt form is basic, so adjustment will likely be needed.
- Sterilize the final medium by passing it through a 0.22 μ m filter.
- Store the sterile, HEPES-buffered medium at 2-8°C.
- Stock Solution Method:
 - Prepare a 1 M HEPES stock solution. Dissolve 26.03 g of **HEPES sodium salt** in 90 mL of deionized water.
 - Adjust the pH to the desired value (e.g., 7.4) with 1N HCl.
 - Bring the final volume to 100 mL with deionized water.
 - Sterilize the 1 M stock solution through a 0.22 μ m filter and store in aliquots at -20°C.
 - To use, add 25 mL of the sterile 1 M stock solution to 975 mL of cell culture medium for a final concentration of 25 mM.



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Caption: Workflow for preparing a HEPES-buffered cell culture medium.

Protein Thermal Stability Assay using Differential Scanning Fluorimetry (DSF)

This protocol outlines a method to compare the thermal stability of a protein in HEPES buffer versus another buffer (e.g., Tris).

Objective: To determine the melting temperature (T_m) of a protein in different buffer conditions as an indicator of stability.^[12]

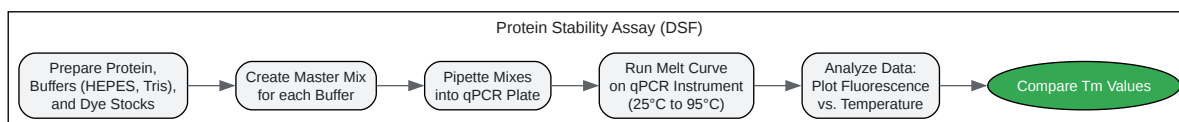
Materials:

- Purified protein of interest
- 1 M HEPES stock solution, pH 7.4
- 1 M Tris stock solution, pH 7.4
- Fluorescent dye (e.g., SYPRO Orange, 5000x stock)
- qPCR plate and optical seals
- Real-time PCR instrument with a thermal ramping feature

Methodology:

- Prepare Master Mixes: For each buffer condition, prepare a master mix. For a 20 μ L final reaction volume, this would include:
 - 15 μ L Buffer (e.g., 50 mM HEPES, pH 7.4)
 - 2 μ L Protein (final concentration typically 2-10 μ M)
 - 1 μ L Dye (diluted to a 5x final concentration)
 - 2 μ L Deionized Water
- Plate Setup: Pipette 20 μ L of each master mix into the wells of a qPCR plate. Include buffer-only controls to check for dye fluorescence changes.

- Run DSF Experiment:
 - Seal the plate securely.
 - Place the plate in the real-time PCR instrument.
 - Set up a melt curve protocol:
 - Initial hold: 25°C for 1 minute.
 - Ramp: Increase temperature from 25°C to 95°C at a rate of 0.5°C/minute.
 - Acquire fluorescence data at each temperature increment.
- Data Analysis:
 - Plot fluorescence intensity versus temperature.
 - The midpoint of the sharp increase in fluorescence corresponds to the protein's melting temperature (T_m).
 - Compare the T_m values obtained in HEPES and Tris buffers. A higher T_m indicates greater thermal stability.[12]

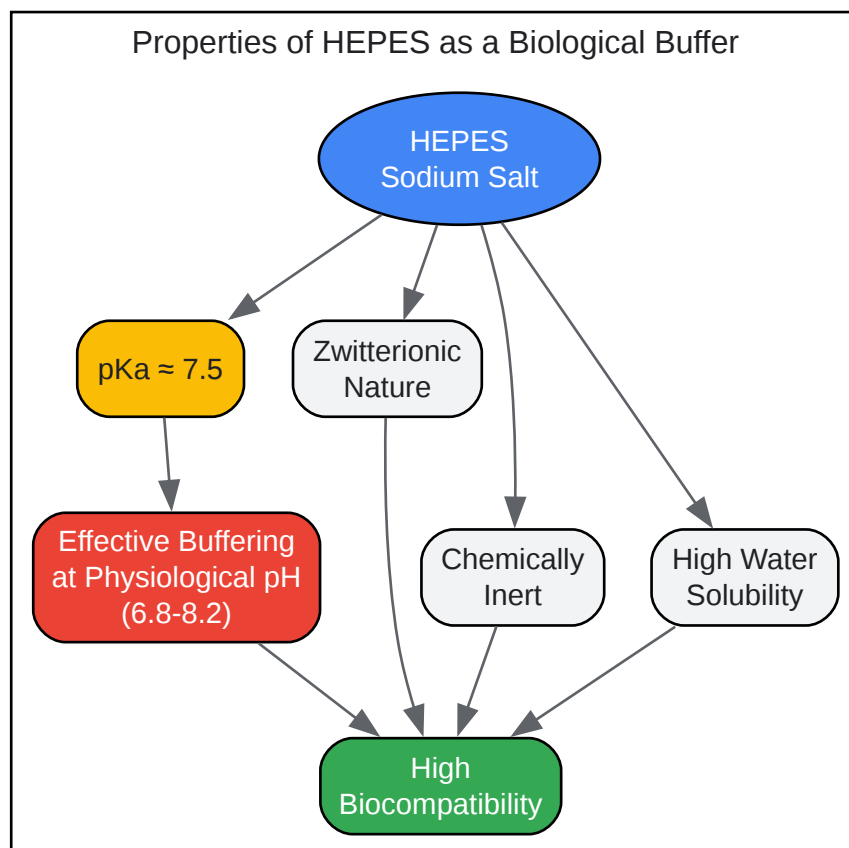


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Caption: Experimental workflow for a DSF-based protein stability assay.

Logical Relationships of HEPES Buffer Properties

The suitability of HEPES as a biological buffer stems from a combination of key chemical properties.



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Caption: Key properties making HEPES an ideal biological buffer.

Conclusion

HEPES sodium salt is an indispensable tool for researchers in life sciences and drug development. Its molecular weight of approximately 260.29 g/mol, coupled with its excellent buffering capacity at physiological pH, low toxicity, and chemical stability, ensures its place in a wide range of sensitive applications from cell culture to protein stability analysis.^{[2][7][8]} The detailed protocols and workflows provided in this guide offer a practical framework for the effective use of **HEPES sodium salt** in a laboratory setting.

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